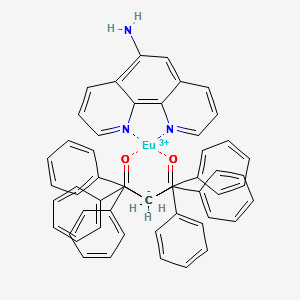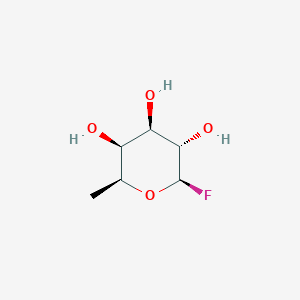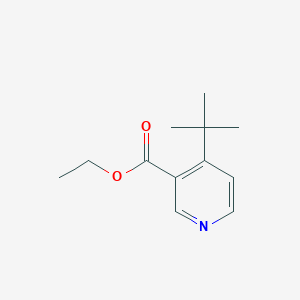
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles and their derivatives have gained significant attention due to their diverse applications in medicinal, agricultural, and materials chemistry .
Vorbereitungsmethoden
The synthesis of Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate typically involves the use of metal-catalyzed reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and high yield . The reaction conditions often involve the use of copper salts, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent like water or a mixture of water and an organic solvent at room temperature .
Analyse Chemischer Reaktionen
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted triazoles .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds, van der Waals forces, and dipole-dipole interactions with enzymes, proteins, and receptors. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects . For example, in anticancer applications, the compound may inhibit specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
What sets this compound apart is its unique combination of a lithium ion and a sulfinate group, which may confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C3H3BrLiN3O2S |
|---|---|
Molekulargewicht |
232.0 g/mol |
IUPAC-Name |
lithium;5-bromo-3-methyltriazole-4-sulfinate |
InChI |
InChI=1S/C3H4BrN3O2S.Li/c1-7-3(10(8)9)2(4)5-6-7;/h1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
JIZOXTGYJQEIHH-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CN1C(=C(N=N1)Br)S(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)
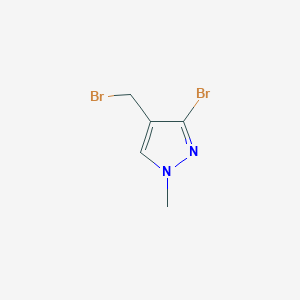
![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)

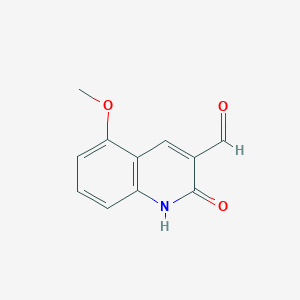
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
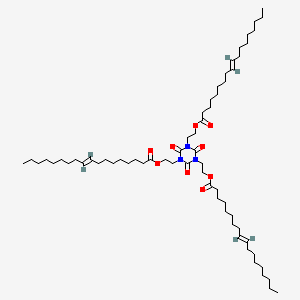

![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
